![molecular formula C10H27InSi3 B12570216 Indium, [tris(trimethylsilyl)methyl]- CAS No. 562069-97-0](/img/structure/B12570216.png)
Indium, [tris(trimethylsilyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium, [tris(trimethylsilyl)methyl]- is a compound that features indium bonded to three [tris(trimethylsilyl)methyl] groups. This compound is notable for its unique structure and properties, which make it valuable in various chemical applications. The presence of the [tris(trimethylsilyl)methyl] groups imparts significant steric bulk and stability to the indium center, influencing its reactivity and interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Indium, [tris(trimethylsilyl)methyl]- can be synthesized through the reaction of indium trichloride with [tris(trimethylsilyl)methyl] lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
InCl3+3LiCH2Si(CH3)3→In[CH2Si(CH3)3]3+3LiCl
This reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yields and purity of the product .
Industrial Production Methods
While specific industrial production methods for Indium, [tris(trimethylsilyl)methyl]- are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations. The key considerations include maintaining an inert atmosphere, using high-purity reagents, and employing efficient purification techniques to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Indium, [tris(trimethylsilyl)methyl]- undergoes various types of chemical reactions, including:
Reduction Reactions: The compound can act as a reducing agent, particularly in radical-based reductions.
Substitution Reactions: It can participate in substitution reactions where the [tris(trimethylsilyl)methyl] groups are replaced by other ligands.
Complexation Reactions: The indium center can form complexes with other molecules, influencing its reactivity and stability.
Common Reagents and Conditions
Common reagents used in reactions with Indium, [tris(trimethylsilyl)methyl]- include halides, organometallic reagents, and various solvents like THF and toluene. Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving Indium, [tris(trimethylsilyl)methyl]- depend on the specific reaction type. For example, in reduction reactions, the compound can yield reduced organic substrates, while in substitution reactions, new indium complexes with different ligands are formed .
Wissenschaftliche Forschungsanwendungen
Indium, [tris(trimethylsilyl)methyl]- has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in organic synthesis for radical reductions and hydrosilylation reactions.
Material Science: The compound is employed in the synthesis of advanced materials, including indium phosphide, which is used in semiconductors.
Catalysis: It serves as a catalyst in various chemical reactions, leveraging its unique reactivity and stability.
Polymer Chemistry: The compound is involved in polymerization processes, particularly in the formation of specialized polymers with unique properties.
Wirkmechanismus
The mechanism by which Indium, [tris(trimethylsilyl)methyl]- exerts its effects involves the generation of reactive intermediates, such as radicals or anions, depending on the reaction conditions. These intermediates facilitate various chemical transformations, including reductions and substitutions. The [tris(trimethylsilyl)methyl] groups provide steric protection to the indium center, enhancing its stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Trimethylsilyl)methyllithium: This compound is similar in that it contains the [tris(trimethylsilyl)methyl] group, but it is bonded to lithium instead of indium.
Tris(trimethylsilyl)silane: Another related compound, where the central atom is silicon instead of indium.
Uniqueness
Indium, [tris(trimethylsilyl)methyl]- is unique due to the presence of the indium center, which imparts distinct reactivity and stability compared to similar compounds with lithium or silicon. This uniqueness makes it valuable in specific applications, such as the synthesis of indium-based materials and catalysis .
Eigenschaften
CAS-Nummer |
562069-97-0 |
|---|---|
Molekularformel |
C10H27InSi3 |
Molekulargewicht |
346.39 g/mol |
InChI |
InChI=1S/C10H27Si3.In/c1-11(2,3)10(12(4,5)6)13(7,8)9;/h1-9H3; |
InChI-Schlüssel |
CEQZDIPPOUHPPX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[In] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


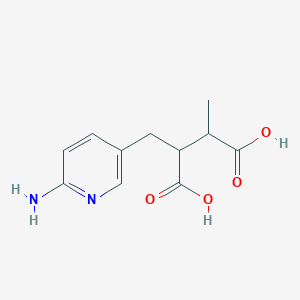
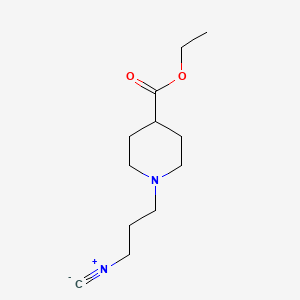

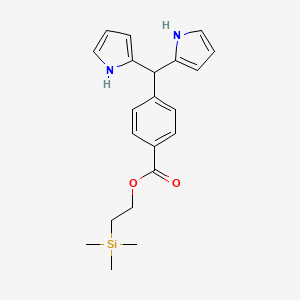
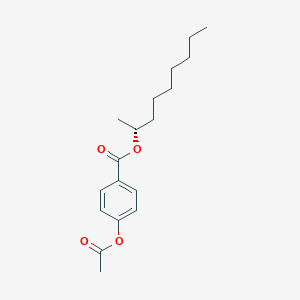

![4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzene-1-sulfonic acid](/img/structure/B12570168.png)
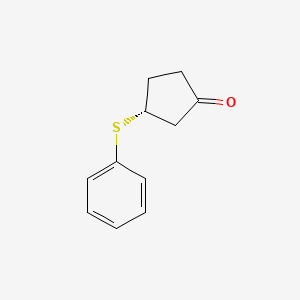
![8-[(4-Methylbenzene-1-sulfonyl)methyl]tetrazolo[1,5-b]pyridazine](/img/structure/B12570190.png)

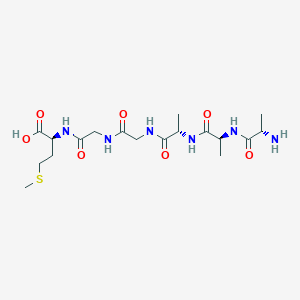

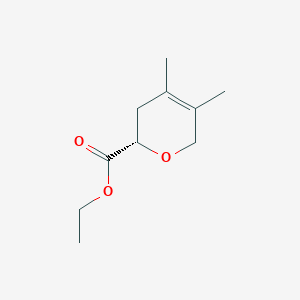
![(Octadecane-1,18-diyl)bis[chloro(dimethyl)silane]](/img/structure/B12570224.png)
